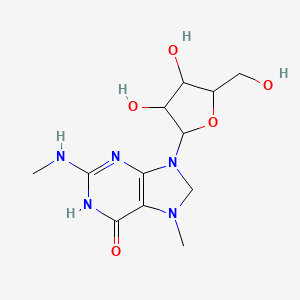
tert-butyl (E)-3-(5-acetoxy-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (E)-3-(5-acetoxy-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate is a complex organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This specific compound is characterized by the presence of a tert-butyl ester group, an acetoxy group, and a dihydropyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (E)-3-(5-acetoxy-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dihydropyrrole Ring: The dihydropyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or an enamine.
Introduction of the Acetoxy Group: The acetoxy group can be introduced via an esterification reaction using acetic anhydride and a suitable catalyst.
Formation of the Tert-butyl Ester Group: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyrrole ring, leading to the formation of pyrrole derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrrole derivatives with various functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the acetoxy group.
科学的研究の応用
Tert-butyl (E)-3-(5-acetoxy-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of tert-butyl (E)-3-(5-acetoxy-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Tert-butyl (E)-3-(5-hydroxy-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate: Similar structure but with a hydroxy group instead of an acetoxy group.
Tert-butyl (E)-3-(5-methoxy-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate: Similar structure but with a methoxy group instead of an acetoxy group.
Uniqueness
Tert-butyl (E)-3-(5-acetoxy-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to the presence of the acetoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications, as it can serve as a versatile intermediate for the synthesis of more complex molecules.
特性
分子式 |
C17H27NO4 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
tert-butyl 3-[(E)-5-acetyloxy-3-methylpent-3-enyl]-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C17H27NO4/c1-13(9-11-21-14(2)19)6-7-15-8-10-18(12-15)16(20)22-17(3,4)5/h8-9H,6-7,10-12H2,1-5H3/b13-9+ |
InChIキー |
NWUYRYQWBIKNKN-UKTHLTGXSA-N |
異性体SMILES |
C/C(=C\COC(=O)C)/CCC1=CCN(C1)C(=O)OC(C)(C)C |
正規SMILES |
CC(=CCOC(=O)C)CCC1=CCN(C1)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-(3aR,6aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride, cis](/img/structure/B15128017.png)
![[4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate](/img/structure/B15128019.png)
![3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B15128023.png)
![2-(6-(6-Chloroimidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B15128024.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid](/img/structure/B15128030.png)


![2-(p-Tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B15128044.png)




